molecular formula C12H10BrNO5 B12617320 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one CAS No. 913837-00-0

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one

Cat. No.: B12617320
CAS No.: 913837-00-0
M. Wt: 328.11 g/mol
InChI Key: QAXQMWFUZAKDPR-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one is an organic compound characterized by its unique structure, which includes a bromopropoxy group and a nitro group attached to a benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the reaction of 7-nitro-1H-2-benzopyran-1-one with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The benzopyran ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzopyran derivatives.

    Reduction: Formation of 3-(3-aminopropoxy)-7-nitro-1H-2-benzopyran-1-one.

    Oxidation: Formation of quinone derivatives of the benzopyran ring.

Scientific Research Applications

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromopropoxy)-1H-2-benzopyran-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Nitro-1H-2-benzopyran-1-one: Lacks the bromopropoxy group, limiting its use in nucleophilic substitution reactions.

    3-(3-Chloropropoxy)-7-nitro-1H-2-benzopyran-1-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.

Uniqueness

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.

Properties

CAS No.

913837-00-0

Molecular Formula

C12H10BrNO5

Molecular Weight

328.11 g/mol

IUPAC Name

3-(3-bromopropoxy)-7-nitroisochromen-1-one

InChI

InChI=1S/C12H10BrNO5/c13-4-1-5-18-11-6-8-2-3-9(14(16)17)7-10(8)12(15)19-11/h2-3,6-7H,1,4-5H2

InChI Key

QAXQMWFUZAKDPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCCBr

Origin of Product

United States

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